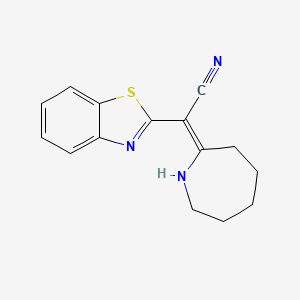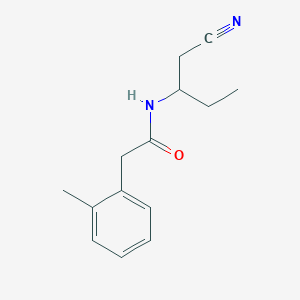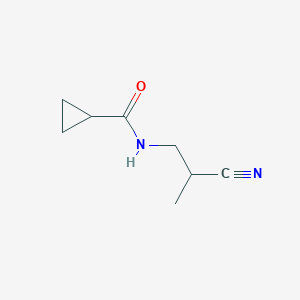
5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole, also known as EEPT, is a chemical compound that belongs to the class of triazole compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science.
Mecanismo De Acción
The exact mechanism of action of 5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole is not fully understood. However, studies have suggested that it may exert its antitumor activity by inducing apoptosis and inhibiting cell proliferation. It may also inhibit the activity of certain enzymes involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole has been shown to exhibit low toxicity and good biocompatibility, making it a promising candidate for further development as a therapeutic agent. However, more studies are needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole is its high potency against cancer cells, which makes it a promising candidate for the development of new anticancer drugs. However, its low solubility in water and instability under certain conditions can be a limitation for its use in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of 5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole. These include:
1. Further optimization of the synthesis method to improve the yield and purity of 5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole.
2. Investigation of the mechanism of action of 5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole to better understand its antitumor activity.
3. Development of new formulations of 5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole to improve its solubility and stability.
4. Evaluation of the in vivo efficacy and toxicity of 5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole in animal models.
5. Exploration of the potential applications of 5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole in other fields, such as agriculture and materials science.
Conclusion:
In conclusion, 5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole is a promising compound with potential applications in various fields, including medicinal chemistry, agriculture, and materials science. Its high potency against cancer cells and antimicrobial properties make it a promising candidate for further development as a therapeutic agent. However, more studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations for lab experiments.
Métodos De Síntesis
5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole can be synthesized through the reaction of 2-ethoxyethylamine and phenylhydrazine with ethyl acetoacetate. The resulting product is then treated with sodium ethoxide to obtain the final compound. The synthesis method has been optimized to yield high purity and yield of 5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole.
Aplicaciones Científicas De Investigación
5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. Additionally, 5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole has been found to possess antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-16-9-8-11-13-12(15-14-11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVWQHMESIHANJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1=NC(=NN1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline](/img/structure/B7555825.png)

![2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7555849.png)
![3-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanenitrile](/img/structure/B7555854.png)
![2-[Methyl-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonyl]amino]propanoic acid](/img/structure/B7555858.png)

![2-[(4-Fluorophenyl)methylsulfonyl-methylamino]propanoic acid](/img/structure/B7555869.png)


![1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7555899.png)


